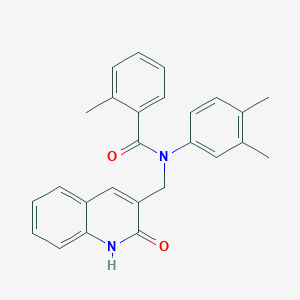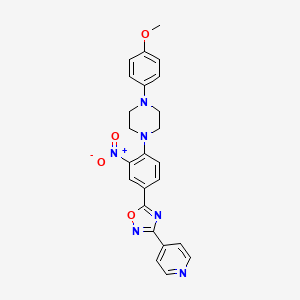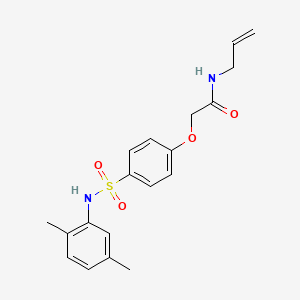
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as HM-3, is a compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the inhibition of protein kinase CK2. This leads to the disruption of various cellular processes that are dependent on CK2 activity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to bind to the ATP-binding site of CK2, which prevents the phosphorylation of target proteins. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in lab experiments is its potency as a CK2 inhibitor. This allows for the study of various cellular processes that are dependent on CK2 activity. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide is its potential toxicity, which can affect the viability of cells in vitro and in vivo.
将来の方向性
For the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide include the development of more potent CK2 inhibitors and the exploration of its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with m-toluidine and 2-chlorobenzoyl chloride. The reaction is carried out under specific conditions to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-6-8-21(14-17)28(26(30)22-9-4-5-10-24(22)31-3)16-20-15-19-13-18(2)11-12-23(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOLWBHMIYYJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-2-methoxy-N-(3-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)



